N-Cbz-2-(methylamino)butyric acid
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Overview
Description
N-Cbz-2-(methylamino)butyric acid: is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28. . This compound is often used in pharmaceutical research and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-2-(methylamino)butyric acid typically involves the protection of the amino group with a carbobenzyloxy (Cbz) group. The general synthetic route includes the following steps:
Protection of the amino group: The amino group of 2-(methylamino)butyric acid is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk synthesis: Using large reactors to carry out the protection reaction.
Purification: Employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: N-Cbz-2-(methylamino)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to remove the Cbz protecting group, yielding 2-(methylamino)butyric acid.
Substitution: The compound can undergo substitution reactions where the Cbz group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or treatment with strong acids can be used to remove the Cbz group.
Substitution: Various nucleophiles can be used to substitute the Cbz group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound yields 2-(methylamino)butyric acid .
Scientific Research Applications
N-Cbz-2-(methylamino)butyric acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is employed in the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of N-Cbz-2-(methylamino)butyric acid involves its interaction with specific molecular targets. The Cbz group serves as a protecting group, allowing the compound to participate in various chemical reactions without interference from the amino group. The pathways involved include:
Protection: The Cbz group protects the amino group during synthetic transformations.
Deprotection: The Cbz group can be removed under specific conditions to yield the free amino compound.
Comparison with Similar Compounds
N-Cbz-2-(methylamino)butyric acid can be compared with other similar compounds, such as:
N-Cbz-2-(methylamino)propanoic acid: This compound has a similar structure but with a shorter carbon chain.
N-Cbz-2-(methylamino)pentanoic acid: This compound has a longer carbon chain compared to this compound.
N-Cbz-2-(methylamino)hexanoic acid: This compound has an even longer carbon chain and different reactivity.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the Cbz protecting group, which makes it suitable for various synthetic applications.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-3-11(12(15)16)14(2)13(17)18-9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,15,16) |
InChI Key |
RBBWNFMGMZSNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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